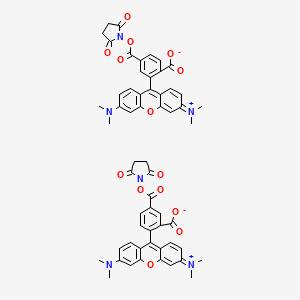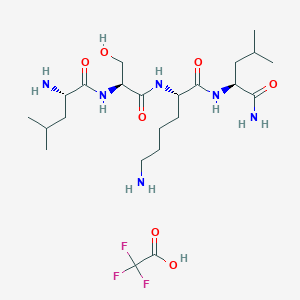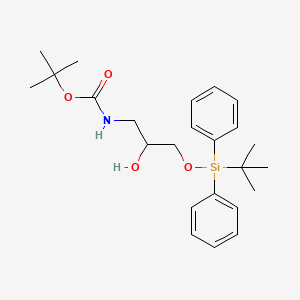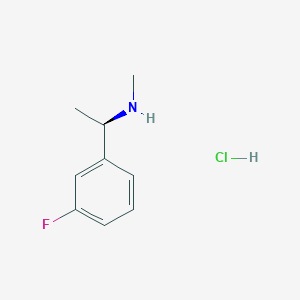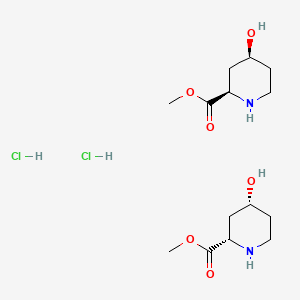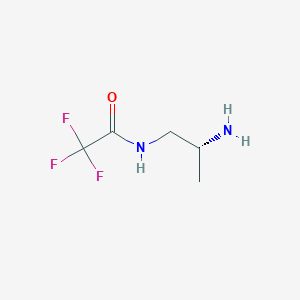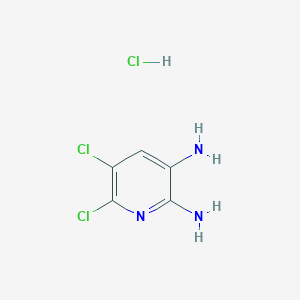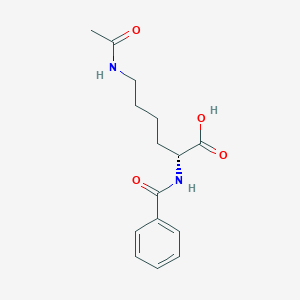![molecular formula C13H15ClN2O B8104561 6-Chloro-1-cyclohexyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B8104561.png)
6-Chloro-1-cyclohexyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-cyclohexyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is an organic compound characterized by the presence of a chloro group attached to a cyclohexyl group and a pyrrolo-pyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Route 1
Starting Materials: : Cyclohexylamine and 6-chloropyridine-2-carbaldehyde.
Reaction Conditions: : The reaction is typically carried out in the presence of a reducing agent like sodium borohydride and solvents such as methanol or ethanol, under reflux conditions.
Route 2
Starting Materials: : 6-Chloropyridine and cyclohexanone.
Reaction Conditions: : This method involves the use of a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures.
Industrial Production Methods:
The production on an industrial scale usually employs efficient catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and continuous synthesis might be used to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : Undergoes oxidation to form the corresponding oxides, often using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Can be reduced to various derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The chloro group allows for nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Sodium azide, amines, thiols.
Major Products:
Oxidation Products: : Oxidized pyrrolo-pyridine derivatives.
Reduction Products: : Reduced cyclohexyl derivatives.
Substitution Products: : Substituted pyrrolo-pyridine compounds.
Aplicaciones Científicas De Investigación
6-Chloro-1-cyclohexyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one has diverse applications:
Chemistry: : Used as a building block in organic synthesis for the development of complex molecular structures.
Biology: : Investigated for its potential as a ligand in binding studies with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
Molecular Targets and Pathways: : It targets specific enzymes and receptors in biological systems, influencing various biochemical pathways. The exact mechanism involves interaction with cellular targets, leading to changes in their activity and subsequent biological responses.
Comparación Con Compuestos Similares
6-Chloro-1-cyclohexyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one stands out due to its unique chemical structure and properties. Similar compounds include:
6-Chloro-1-cyclohexyl-1H-indole: : Another chloro-substituted compound with potential biological activity.
1-Cyclohexyl-1H-pyrrolo[2,3-B]pyridine: : Lacks the chloro substitution, resulting in different reactivity and applications.
Propiedades
IUPAC Name |
6-chloro-1-cyclohexyl-3H-pyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-11-7-6-9-8-12(17)16(13(9)15-11)10-4-2-1-3-5-10/h6-7,10H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVYOIIORVYTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC3=C2N=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

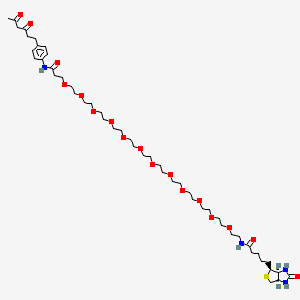
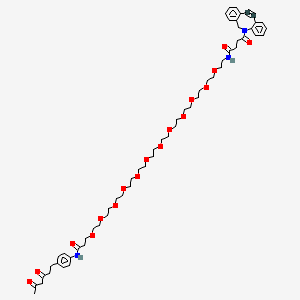
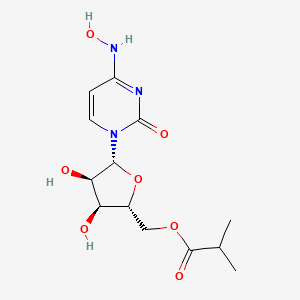
![sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate](/img/structure/B8104512.png)
